Octanoyl carnitine hydrochloride, also known as Octanoyl-dl-carnitine hydrochloride, is a derivative of carnitine, a quaternary ammonium compound that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. This compound is particularly significant in metabolic processes involving medium-chain fatty acids. It is classified under acylcarnitines, which are formed by the esterification of carnitine with fatty acids.
Octanoyl carnitine hydrochloride can be sourced from various biological and chemical processes. It is produced endogenously in the body through the action of carnitine O-octanoyltransferase, an enzyme that catalyzes the transfer of an octanoyl group from octanoyl-CoA to L-carnitine. Additionally, it can be synthesized through chemical methods in laboratory settings.
The synthesis of Octanoyl carnitine hydrochloride can be achieved through various methods:
The molecular structure of Octanoyl carnitine hydrochloride consists of a carnitine backbone with an octanoyl group attached. The structural representation can be detailed as follows:
Cl.O=C(O)CC(OC(=O)CCCCCCC)C[N+](C)(C)C
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1
.The compound exhibits a complex structure that facilitates its biological function in fatty acid metabolism.
Octanoyl carnitine hydrochloride participates in several biochemical reactions primarily related to fatty acid metabolism:
The reactions involving Octanoyl carnitine hydrochloride are generally reversible and regulated by factors such as malonyl-CoA levels, which inhibit the enzyme activity non-linearly.
Octanoyl carnitine hydrochloride operates primarily by facilitating the transport of fatty acids across mitochondrial membranes:
Research indicates that Octanoyl carnitine hydrochloride plays a vital role in energy metabolism, especially during periods of glucose deprivation.
The compound's physical and chemical properties make it suitable for both research applications and potential therapeutic uses in metabolic disorders .
Octanoyl carnitine hydrochloride has several scientific uses:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2